
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a methoxyethanamine moiety
Mecanismo De Acción
Target of Action
The primary target of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is the P2Y12 receptor . This receptor plays a crucial role in platelet aggregation, a process that can lead to thrombotic events such as stroke and heart attack .
Mode of Action
This compound, also known as Ticagrelor, acts as a platelet aggregation inhibitor by antagonizing the P2Y12 receptor . This interaction prevents the binding of adenosine diphosphate (ADP) to the P2Y12 receptor, thereby inhibiting platelet activation and aggregation .
Biochemical Pathways
The compound’s action on the P2Y12 receptor affects the ADP-dependent activation pathway of platelets . By inhibiting this pathway, Ticagrelor prevents the formation of blood clots, reducing the risk of thrombotic events .
Pharmacokinetics
Ticagrelor is rapidly absorbed with a maximum plasma concentration at 1.5 hours . The major active metabolite, AR-C124910XX, is formed by O-deethylation . Exposure to AR-C124910XX is 29% of peak and 40% of overall exposure to Ticagrelor . In most subjects, radioactivity is undetectable in plasma after 20 hours and whole blood after 12 hours . The mean radioactivity recovery is 26.5% in urine and 57.8% in feces . Renal clearance of Ticagrelor and AR-C124910XX is of minor importance .
Result of Action
The inhibition of platelet aggregation by Ticagrelor reduces the risk of thrombotic events in patients with acute coronary syndrome or a history of myocardial infarction . This can prevent future myocardial infarction, stroke, and cardiovascular death .
Action Environment
The action, efficacy, and stability of Ticagrelor can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, genetic factors such as polymorphisms in the CYP3A4 enzyme, which metabolizes Ticagrelor, can influence its pharmacokinetics and pharmacodynamics
Métodos De Preparación
The synthesis of 1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,4-difluorobenzaldehyde with methoxyethylamine under reductive amination conditions. The reaction typically employs a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is a chemical compound with the CAS number 954253-20-4 . It is manufactured by Enamine Ltd. and is typically stored refrigerated . The compound is intended for use in laboratory research and is not meant for use as a drug, food, or household item .
Because the query specifies that information should not be gathered from and , and because the search results provide limited information on the applications of this compound, a comprehensive answer to the query is not possible.
However, the search results do provide some insight into the use of similar compounds, which may suggest potential applications of this compound:
- Synthesis of Blatter Radicals 1-(3,4-difluorophenyl) is a substituent used in the preparation of Blatter radicals, specifically 1-(3,4-difluorophenyl)-(1a). These radicals are used in the study of structural, redox, and magnetic properties .
- Precursor for Ticagrelor Derivatives of difluorophenyl, such as (S)-2-chloro-1-(3,4-difluorophenyl)ethanol, are important precursors in the synthesis of ticagrelor .
- Ketoreductase Substrate 2-chloro-1-(3,4-difluorophenyl)ethanone is used to explore the structural basis of substrate selectivity and improve enzyme engineering .
- BACE1 Inhibitors Anilide chemotypes are used in a growing subset of β-secretase (BACE1) inhibitors for the treatment of Alzheimer's disease (AD) .
Comparación Con Compuestos Similares
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-2-methoxyethan-1-amine: This compound has a similar structure but with fluorine atoms at different positions on the phenyl ring, which can affect its chemical reactivity and biological activity.
1-(3,4-Difluorophenyl)-2-hydroxyethan-1-amine: This compound has a hydroxyl group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
Actividad Biológica
1-(3,4-Difluorophenyl)-2-methoxyethan-1-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a difluorophenyl group attached to a methoxyethanamine moiety. The molecular formula is C9H11F2NO, with a molecular weight of approximately 187.19 g/mol. The difluorophenyl group may enhance the compound's binding affinity to various biological targets, influencing its pharmacological profile .
The biological activity of this compound primarily stems from its interactions with specific receptors and enzymes. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain proteasomal activities, which are crucial for cellular protein regulation and degradation. For instance, compounds with similar structures have demonstrated significant inhibition of the Trypanosoma brucei chymotrypsin activity, indicating potential applications in treating diseases like Human African Trypanosomiasis (HAT) .
Pharmacological Studies
Research has focused on the compound's binding affinity and inhibitory potency against various biological targets. For example, it has been noted that modifications in the amine structure can significantly affect its potency in inhibiting β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. The introduction of electron-withdrawing groups, such as difluoromethyl, has been shown to enhance potency while reducing efflux liabilities associated with P-glycoprotein (P-gp) transporters .
In Vitro Studies
In vitro studies have assessed the antimicrobial activity of related compounds against various pathogens. While specific data on this compound is limited, structural analogs have shown promising results against Staphylococcus aureus and Escherichia coli, indicating potential for further exploration in antimicrobial applications .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has revealed that small modifications in the chemical structure can lead to significant changes in biological activity. For instance, the presence of different substituents on the aromatic ring can influence both binding affinity and selectivity towards target enzymes or receptors. Table 1 summarizes key findings from SAR studies involving similar compounds.
Compound | Structure | IC50 (μM) | Target |
---|---|---|---|
A | R1=CF3 | <1 | BACE1 |
B | R2=F | 5 | Proteasome |
C | R3=Cl | 10 | Acetylcholinesterase |
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)-2-methoxyethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-13-5-9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,5,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXDXOIJHPACRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC(=C(C=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.